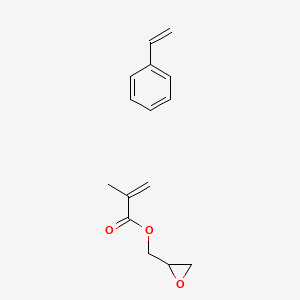
Styrene glycidyl Methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styrene glycidyl methacrylate is a versatile compound that combines the properties of styrene and glycidyl methacrylate. It is widely used in the production of copolymers and has applications in various fields such as coatings, adhesives, and biomedical devices. The presence of both styrene and glycidyl methacrylate units in the polymer backbone imparts unique properties, making it suitable for a range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Styrene glycidyl methacrylate can be synthesized through various polymerization techniques, including free radical polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). The choice of polymerization method depends on the desired properties of the final product.
Free Radical Polymerization: This method involves the polymerization of styrene and glycidyl methacrylate in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures.
RAFT Polymerization: This controlled polymerization technique uses a RAFT agent and allows for precise control over the molecular weight and structure of the copolymer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where the monomers are polymerized under controlled conditions. The process parameters such as temperature, pressure, and monomer concentration are optimized to achieve high yield and desired polymer properties .
Analyse Chemischer Reaktionen
Types of Reactions
Styrene glycidyl methacrylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The epoxy group in glycidyl methacrylate can undergo nucleophilic ring-opening reactions with amines, thiols, and acids.
Free Radical Reactions: The styrene unit can participate in free radical polymerization reactions.
Crosslinking Reactions: The epoxy group can also participate in crosslinking reactions, forming three-dimensional networks.
Common Reagents and Conditions
Amines: Used for nucleophilic ring-opening reactions to form amine-functionalized polymers.
Thiols: React with the epoxy group to form thiol-functionalized polymers.
Acids: Can open the epoxy ring to form acid-functionalized polymers.
Major Products Formed
The major products formed from these reactions include amine-functionalized polymers, thiol-functionalized polymers, and acid-functionalized polymers. These functionalized polymers have applications in various fields such as drug delivery, coatings, and adhesives .
Wissenschaftliche Forschungsanwendungen
Styrene glycidyl methacrylate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of functionalized copolymers for various applications.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery.
Medicine: Used in the fabrication of biomedical devices such as biosensors and implants.
Industry: Applied in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of styrene glycidyl methacrylate involves the reactivity of the epoxy group in glycidyl methacrylate and the vinyl group in styrene. The epoxy group can undergo nucleophilic ring-opening reactions, while the vinyl group can participate in free radical polymerization. These reactions result in the formation of functionalized polymers with specific properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycidyl Methacrylate: Similar to styrene glycidyl methacrylate but lacks the styrene unit.
Methyl Methacrylate: Another methacrylate compound used in polymer synthesis.
Divinylbenzene: Similar to styrene in structure and used as a crosslinking agent.
Uniqueness
This compound is unique due to the presence of both styrene and glycidyl methacrylate units in the polymer backbone. This combination imparts unique properties such as enhanced reactivity, improved mechanical properties, and the ability to form functionalized polymers .
Eigenschaften
CAS-Nummer |
25167-42-4 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H10O3/c1-2-8-6-4-3-5-7-8;1-5(2)7(8)10-4-6-3-9-6/h2-7H,1H2;6H,1,3-4H2,2H3 |
InChI-Schlüssel |
YPNZYYWORCABPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1CO1.C=CC1=CC=CC=C1 |
Verwandte CAS-Nummern |
124752-62-1 112760-51-7 25167-42-4 701261-28-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


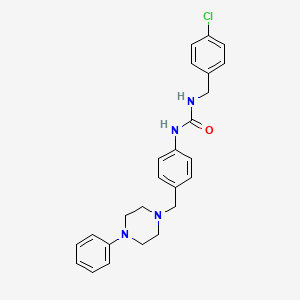
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14117289.png)
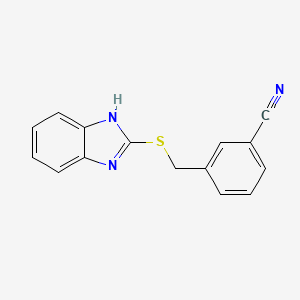
![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117300.png)
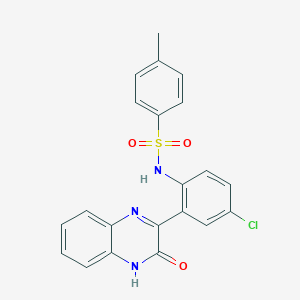
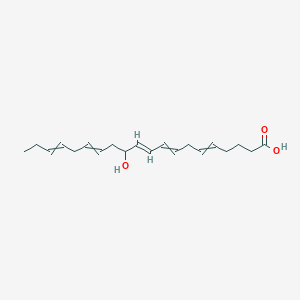
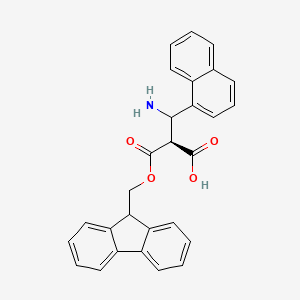
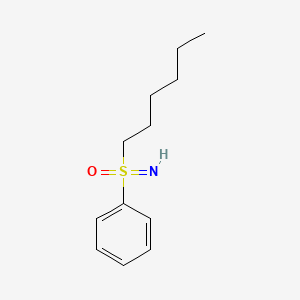
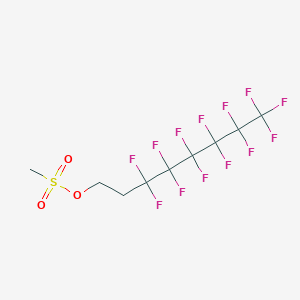
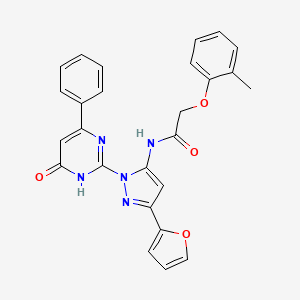

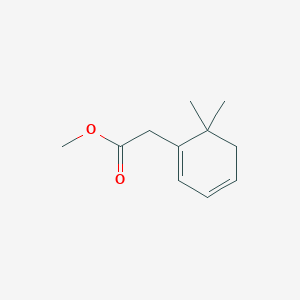
![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)
